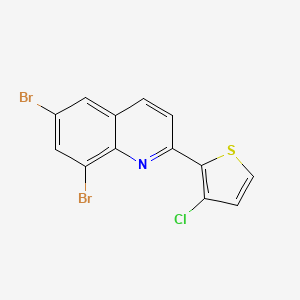

6,8-二溴-2-(3-氯噻吩-2-基)喹啉

货号 B2412832

CAS 编号:

860612-42-6

分子量: 403.52

InChI 键: OVTRPIDISNYOQH-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“6,8-Dibromo-2-(3-chlorothiophen-2-yl)quinoline” is a chemical compound with the molecular formula C13H6Br2ClNS and a molecular weight of 403.52 . It’s a type of quinoline, a nitrogen-containing bicyclic compound .

Synthesis Analysis

The synthesis of quinoline derivatives, including “6,8-Dibromo-2-(3-chlorothiophen-2-yl)quinoline”, involves the construction of quinoline ring systems and reactions to create fused or binary quinoline-cord heterocyclic systems . Vandekerckhove et al. developed a novel class of halo-substituted quinolones, taking 7-chloroquinolin-4-ol as the starting material .Molecular Structure Analysis

The molecular structure of “6,8-Dibromo-2-(3-chlorothiophen-2-yl)quinoline” includes a quinoline core, which is a bicyclic compound containing a nitrogen atom . This core is substituted with bromine and chlorine atoms and a thiophene ring .Physical And Chemical Properties Analysis

“6,8-Dibromo-2-(3-chlorothiophen-2-yl)quinoline” has a molecular weight of 403.52 . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the search results.科学研究应用

- Researchers have explored the potential of 6,8-Dibromo-2-(3-chlorothiophen-2-yl)quinoline as an anticancer agent. Its unique structure and bromine substitution make it an interesting candidate for inhibiting cancer cell growth. Studies have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer .

- The compound exhibits antimicrobial properties against bacteria, fungi, and other pathogens. Researchers have studied its effectiveness in inhibiting the growth of specific strains, making it a promising lead for novel antimicrobial agents .

- 6,8-Dibromo-2-(3-chlorothiophen-2-yl)quinoline has intriguing photophysical properties. It absorbs light in the UV-visible range and emits fluorescence. Scientists have explored its use in sensors, imaging, and optoelectronic devices .

- Chemists have employed this compound as a building block in organic synthesis. Its bromine atoms serve as versatile handles for further functionalization. Additionally, medicinal chemists have investigated its derivatives for potential drug development .

- Researchers have studied the electrochemical behavior of 6,8-Dibromo-2-(3-chlorothiophen-2-yl)quinoline. Its redox properties make it relevant for applications such as sensors, batteries, and electrocatalysis .

- The compound’s unique structure and halogen substituents contribute to its interesting material properties. Investigations into its use as a component in organic semiconductors, liquid crystals, or luminescent materials are ongoing .

Anticancer Properties

Antimicrobial Activity

Photophysical Applications

Organic Synthesis and Medicinal Chemistry

Electrochemical Applications

Material Science

属性

IUPAC Name |

6,8-dibromo-2-(3-chlorothiophen-2-yl)quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6Br2ClNS/c14-8-5-7-1-2-11(13-10(16)3-4-18-13)17-12(7)9(15)6-8/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVTRPIDISNYOQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C(C=C(C=C21)Br)Br)C3=C(C=CS3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6Br2ClNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,8-Dibromo-2-(3-chlorothiophen-2-yl)quinoline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![N-(1,3-benzodioxol-5-ylmethyl)-6-[6-({2-[(2-furylmethyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2412750.png)

![N-(2-{6-[(cyanomethyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-4-methylbenzenesulfonamide](/img/structure/B2412756.png)

![5-Bromo-2-[[1-[(4-fluorophenyl)methylsulfonyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2412758.png)

![[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(2-methylpyrazol-3-yl)methanone](/img/structure/B2412760.png)

![1-[(1-cyano-1,2-dimethylpropyl)carbamoyl]ethyl 6-methyl-4-oxo-4H-chromene-2-carboxylate](/img/structure/B2412761.png)

![(2Z)-2-(4-fluorobenzylidene)-8-(tetrahydrofuran-2-ylmethyl)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one](/img/structure/B2412763.png)

![4-(7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-(3-methoxybenzyl)-3-methylbutanamide](/img/structure/B2412764.png)

![2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B2412766.png)

![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2412768.png)